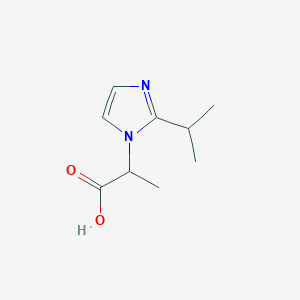
3-Fluoro-4-(4-fluorofenoxi)anilina
Descripción general
Descripción
3-Fluoro-4-(4-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(4-fluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(4-fluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Kinasa c-Met
3-Fluoro-4-(4-fluorofenoxi)anilina: se ha estudiado por su potencial como inhibidor de la kinasa c-Met. c-Met es una tirosina quinasa receptora involucrada en varios procesos celulares, incluyendo el crecimiento y diferenciación celular. Su inhibición es particularmente relevante en el contexto de la investigación del cáncer, ya que la actividad anormal de c-Met se asocia con el desarrollo y progresión de los tumores .
Estudios de Acoplamiento
El compuesto se ha utilizado en estudios de acoplamiento para comprender las interacciones moleculares y las conformaciones activas preferidas cuando se complejiza con la quinasa c-Met. Estos estudios ayudan a analizar las características moleculares que contribuyen a una alta actividad inhibitoria, lo cual es crucial para diseñar terapias contra el cáncer más efectivas .
Estudios de Relación Cuantitativa Estructura-Actividad (QSAR)
Los estudios QSAR implican la predicción de la actividad biológica de un compuesto en función de su estructura química. This compound y sus derivados se han utilizado en modelos QSAR para predecir su actividad como inhibidores de la kinasa c-Met, lo que puede optimizar el proceso de descubrimiento de fármacos .
Investigación Proteómica
Este compuesto está disponible para su compra como un bioquímico para la investigación proteómica, lo que indica su uso en el estudio de las proteínas y sus funciones. La proteómica es un campo amplio con aplicaciones que van desde la comprensión de los mecanismos de la enfermedad hasta el descubrimiento de nuevas dianas farmacológicas .
Estudios de Fórmula Molecular
La fórmula molecular de C12H9F2NO sugiere posibles aplicaciones en el estudio de las propiedades fisicoquímicas, la reactividad y la estabilidad del compuesto, lo cual es importante para varios campos de la investigación química .
Ciencia de Materiales
Dada la experiencia de los científicos en áreas como la ciencia de materiales, This compound podría investigarse por sus propiedades y aplicaciones en el desarrollo de nuevos materiales con características específicas deseadas .
Síntesis Química
El perfil de estructura y reactividad del compuesto lo convierte en un candidato para su uso en síntesis química, sirviendo potencialmente como bloque de construcción para moléculas más complejas en química orgánica sintética .
Química Analítica
En química analítica, This compound podría utilizarse como un estándar o reactivo en varias técnicas analíticas para cuantificar o identificar otras sustancias, debido a su estructura y propiedades definidas .
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially act as a boron reagent . In these reactions, the compound would interact with its targets by undergoing a transmetalation process, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
If the compound acts as a boron reagent in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the structure of organic compounds.
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play a critical role in cell growth and differentiation . Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline has been found to alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4-(4-fluorophenoxy)aniline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 3-Fluoro-4-(4-fluorophenoxy)aniline has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(4-fluorophenoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-Fluoro-4-(4-fluorophenoxy)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-4-(4-fluorophenoxy)aniline have been associated with toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
3-Fluoro-4-(4-fluorophenoxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function. Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within cells and tissues are essential for understanding its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(4-fluorophenoxy)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 3-Fluoro-4-(4-fluorophenoxy)aniline may localize to the mitochondria, where it can impact cellular respiration and energy production.
Propiedades
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIZFMOOPOWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278314 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-91-6 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
